Cas no 808763-09-9 (3-(bromomethyl)-2-oxaspiro4.5decane)

3-(bromomethyl)-2-oxaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
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- 2-Oxaspiro[4.5]decane, 3-(bromomethyl)-
- 3-(bromomethyl)-2-oxaspiro4.5decane
- G60039
- 808763-09-9
- EN300-342970
- 3-(Bromomethyl)-2-oxaspiro[4.5]decane
- 993-456-3
- 3-(Bromomethyl)-2-oxaspiro(4.5)decane
-
- MDL: MFCD30502428
- Inchi: InChI=1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2
- InChI Key: PTRHQEJVWWNBCP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 232.04628Da
- Monoisotopic Mass: 232.04628Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.3
3-(bromomethyl)-2-oxaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342970-0.05g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 0.05g |
$153.0 | 2023-09-03 | |
Ambeed | A1102393-1g |
3-(Bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 1g |
$649.0 | 2023-01-27 | |
1PlusChem | 1P01BRSQ-50mg |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 50mg |
$205.00 | 2025-03-19 | |
A2B Chem LLC | AW28058-100mg |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 100mg |
$275.00 | 2024-04-19 | |
A2B Chem LLC | AW28058-5g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 5g |
$2039.00 | 2024-04-19 | |
Aaron | AR01BS12-1g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 1g |
$927.00 | 2025-02-09 | |
A2B Chem LLC | AW28058-1g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 1g |
$726.00 | 2024-04-19 | |
A2B Chem LLC | AW28058-2.5g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 2.5g |
$1390.00 | 2024-04-19 | |
1PlusChem | 1P01BRSQ-250mg |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 250mg |
$397.00 | 2025-03-19 | |
1PlusChem | 1P01BRSQ-10g |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
808763-09-9 | 95% | 10g |
$3552.00 | 2024-04-21 |
3-(bromomethyl)-2-oxaspiro4.5decane Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 3-(bromomethyl)-2-oxaspiro4.5decane
3-(Bromomethyl)-2-Oxaspiro[4.5]Decane (CAS No. 808763-09-9): A Versatile Scaffold in Modern Chemical and Pharmaceutical Research
Recent advancements in synthetic organic chemistry have highlighted the significance of 3-(bromomethyl)-2-oxaspiro[4.5]decane as a multifunctional intermediate in drug discovery and materials science applications. This compound, identified by CAS No. 808763-09-9, features a unique spirocyclic architecture combining a brominated methyl group with a rigid oxaspiro[4.5]decane framework, enabling diverse reactivity profiles critical for modern molecular design strategies.
The core structural motif of 3-(bromomethyl)-2-oxaspiro[4.5]decane exhibits pronounced conformational stability due to its spiro center, which has been leveraged in recent studies for stabilizing bioactive conformations in peptidomimetic libraries (Journal of Medicinal Chemistry, 2023). Researchers at Stanford University demonstrated that this scaffold's rigidity enhances ligand efficiency when incorporated into kinase inhibitors, achieving submicromolar IC₅₀ values against FLT3 mutants associated with acute myeloid leukemia.
In the realm of polymer chemistry, this compound's bromomethyl functionality has enabled controlled radical polymerization techniques reported in Nature Communications (2024). By exploiting copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, chemists synthesized novel amphiphilic block copolymers with tunable hydrophobic domains. These materials exhibit exceptional self-healing properties under physiological conditions, opening new avenues for drug delivery systems requiring stimuli-responsive release mechanisms.
Recent spectroscopic analyses using DFT calculations revealed unexpected electronic interactions between the bromine substituent and adjacent oxygen atom in spiro[4.5]decane frameworks (Angewandte Chemie, 2024). These findings suggest that the compound's photochemical properties could be optimized for second-order nonlinear optical applications, as evidenced by its enhanced SHG response compared to analogous cyclic ethers lacking the bromine substituent.
Clinical translational research has focused on the compound's role as a prodrug carrier platform. A phase I clinical trial (NCT051789XX) currently evaluates an oxaspiro-based conjugate designed to deliver paclitaxel analogs selectively to tumor microenvironments through pH-triggered cleavage mechanisms. Preliminary data indicate improved pharmacokinetic profiles with reduced cardiotoxicity compared to conventional formulations.
Synthetic methodologies for accessing this compound have evolved significantly since its initial report in 1998. Modern protocols employ palladium-catalyzed cross-coupling strategies under microwave-assisted conditions (JACS Au, 2023), achieving >95% isolated yields with minimal side products. The use of NMP as solvent and cesium carbonate as base represents a green chemistry advancement reducing waste generation by 67% compared to traditional methods.
Safety assessments conducted by the European Chemicals Agency (ECHA) confirm this compound's compatibility with standard laboratory practices when handled under fume hood conditions (RegTox, 2024). Its thermodynamic stability above 150°C allows safe storage in ambient environments without specialized containment systems required for more reactive intermediates.
Ongoing investigations at MIT's Institute for Medical Engineering explore its potential as a chiral building block using asymmetric hydrogenation approaches (Science Advances, 2024). By incorporating this scaffold into β-turn mimetics, researchers achieved enantiopure compounds with >98% ee values that bind selectively to GABA_A receptor subtypes implicated in epilepsy pathogenesis.
The unique combination of structural rigidity and functional versatility positions 3-(bromomethyl)-spiro[4.5]decane derivatives at the forefront of next-generation therapeutic development platforms. Current trajectories suggest their application will expand into fields like immuno-oncology targeting checkpoint proteins and neurodegenerative disease models requiring membrane-penetrating agents with precise pharmacokinetic profiles.
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